(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid

Catalog No.
S3409404
CAS No.
287100-82-7
M.F
C18H34O2
M. Wt
300.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-...

CAS Number

287100-82-7

Product Name

(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid

IUPAC Name

(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid

Molecular Formula

C18H34O2

Molecular Weight

300.33 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1

InChI Key

ZQPPMHVWECSIRJ-IGBBIXMTSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O

(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-^13C_18)octadec-9-enoic acid is a stable isotopically labeled form of oleic acid, a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. This compound features a double bond located at the ninth carbon atom in its carbon chain. Oleic acid is widely distributed in nature and is primarily found in various animal and vegetable fats and oils. The presence of the stable isotope ^13C allows for specific applications in metabolic studies and tracing experiments in biological systems .

In biological systems, Oleic acid-13C18 functions similarly to regular oleic acid. It can be incorporated into cell membranes, serve as an energy source, or act as a signaling molecule. The ¹³C label allows researchers to track its specific movements and interactions within an organism.

For instance, studies have used Oleic acid-13C18 to investigate how dietary fats are absorbed and metabolized []. By measuring the appearance of ¹³C in different tissues, researchers can gain insights into the body's fat processing mechanisms.

Here are some of the scientific research applications of Oleic acid-13C18:

Studying Fatty Acid Metabolism:

  • Researchers can use Oleic acid-13C18 to investigate the pathways involved in fatty acid synthesis and breakdown within cells. By following the incorporation of the carbon-13 isotope into different molecules, scientists can gain insights into the body's use of fats for energy and other purposes. Source: National Institutes of Health: )

Tracking Triglyceride Synthesis:

  • Oleic acid-13C18 can be used to label triglycerides, a type of fat stored in cells. This allows researchers to track the formation and turnover of triglycerides in various tissues, helping them understand how the body regulates fat storage and release. Source: Journal of Lipid Research: )

Investigating the Impact of Dietary Interventions:

  • By feeding Oleic acid-13C18 to research subjects, scientists can study how dietary changes affect fatty acid metabolism. This approach can provide valuable information on the effects of different diets on fat absorption, utilization, and storage. Source: Analytical Chemistry:

Octadec-9-enoic acid undergoes several typical reactions associated with unsaturated fatty acids and carboxylic acids:

  • Hydrogenation: The double bond can be hydrogenated to yield stearic acid (octadecanoic acid).

    C18H34O2+H2C18H36O2\text{C}_{18}\text{H}_{34}\text{O}_2+\text{H}_2\rightarrow \text{C}_{18}\text{H}_{36}\text{O}_2
  • Oxidation: The double bond can be oxidized to form various products including aldehydes and carboxylic acids.
  • Esterification: Reacts with alcohols to form esters, which are important in the production of biodiesel.
  • Iodination: Iodine adds across the double bond to yield diiodo derivatives.

These reactions demonstrate the compound's versatility in organic synthesis and industrial applications .

Octadec-9-enoic acid is recognized for its significant biological roles. It contributes to cellular membrane fluidity and is involved in various metabolic pathways. Studies indicate that oleic acid can influence lipid metabolism and has potential health benefits such as:

  • Anti-inflammatory properties: It may help reduce inflammation markers in the body.
  • Cardiovascular health: Oleic acid consumption is linked to improved heart health due to its ability to lower bad cholesterol levels.

Moreover, its isotopically labeled variant allows for detailed tracking in metabolic studies to understand fatty acid metabolism more comprehensively .

The synthesis of octadec-9-enoic acid can be achieved through several methods:

  • Biosynthesis: Naturally synthesized by the enzyme stearoyl-CoA desaturase from stearic acid.
  • Chemical Synthesis: Can be synthesized through various organic reactions including:
    • Dehydrogenation of stearic acid.
    • Ethenolysis of methyl oleate.
  • Isotopic Labeling: The ^13C labeling can be introduced during biosynthesis or through specific

Octadec-9-enoic acid has diverse applications across multiple fields:

  • Food Industry: Used as a flavoring agent and preservative due to its antioxidant properties.
  • Cosmetics: Incorporated into skin care products for its emollient properties.
  • Pharmaceuticals: Acts as a precursor for various medicinal compounds and is used in drug formulations.

The isotopically labeled variant is particularly useful in research settings for tracing metabolic pathways and studying lipid metabolism .

Research on interaction studies involving octadec-9-enoic acid has focused on its effects on cell membranes and signaling pathways. Key findings include:

  • Membrane Fluidity: Alters membrane characteristics which can affect protein function and cellular signaling.
  • Lipid Metabolism: Influences the expression of genes involved in lipid metabolism and energy homeostasis.

These interactions highlight its importance not only as a nutrient but also as a modulator of cellular functions .

Several compounds share structural similarities with octadec-9-enoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Characteristics
Oleic AcidMonounsaturated Fatty AcidMost common fatty acid; beneficial for heart health.
Elaidic AcidTrans Fatty AcidIsomer of oleic acid; associated with adverse health effects.
Palmitoleic AcidMonounsaturated Fatty AcidShorter carbon chain (C16); found in certain animal fats.
Linoleic AcidPolyunsaturated Fatty AcidContains two double bonds; essential fatty acid.

The uniqueness of octadec-9-enoic acid lies in its specific configuration (Z-isomer) and isotopic labeling which provides distinct advantages for research applications compared to these similar compounds .

XLogP3

6.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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